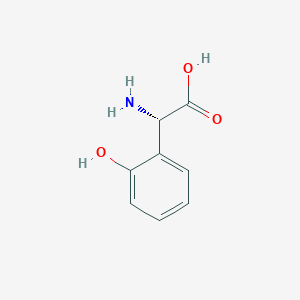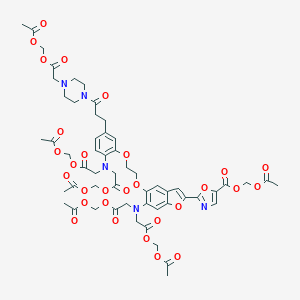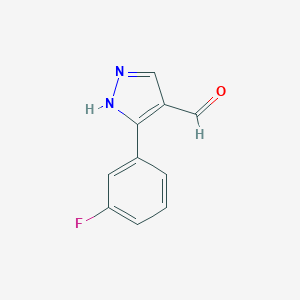
(2S,4S)-pyrrolidine-2,4-dicarboxylic acid
Übersicht
Beschreibung
The compound “(2S,4S)-pyrrolidine-2,4-dicarboxylic acid” is a type of pyrrolidine carboxylic acid . Pyrrolidine carboxylic acids are a class of compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds, such as (2S,4R)- and (2S,4S)-iodo-phenyl ethers of hydroxyproline, has been reported . The synthesis of these amino acids was achieved through succinct sequences .Molecular Structure Analysis
The molecular structure of similar compounds, such as (2S,4S)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid, has been described . The structure of these compounds is characterized by the presence of a pyrrolidine ring and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as (2S,4R)- and (2S,4S)-iodo-phenyl ethers of hydroxyproline, have been studied . These compounds are capable of modification via rapid, specific Suzuki and Sonogashira reactions in water .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as phenolic compounds, have been described . Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Wissenschaftliche Forschungsanwendungen
Synthesis and Incorporation into Beta-Peptide Oligomers : 2,2-Disubstituted pyrrolidine-4-carboxylic acid derivatives, which include (2S,4S)-pyrrolidine-2,4-dicarboxylic acid, are used in the synthesis of beta-peptides. These peptides have unique conformational preferences and potential biomedical applications due to their non-hydrogen bonded foldamers and low intrinsic polarity of backbones (Huck & Gellman, 2005).
Influenza Neuraminidase Inhibitors : Compounds containing pyrrolidine cores, including (2S,4S)-pyrrolidine-2,4-dicarboxylic acid, have been designed and synthesized as potent inhibitors of influenza neuraminidase. This application is crucial for antiviral drug development (Wang et al., 2001).
Combinatorial Solution-Phase Synthesis : The solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, starting from (S)-pyroglutamic acid, has been explored. This synthesis method is significant for generating libraries of compounds for drug discovery (Malavašič et al., 2007).
Asymmetric Hydrogenation : The compound has been used in the asymmetric hydrogenation of (Z)-2-acetamidoacrylic acid derivatives, highlighting its utility in chiral synthesis (Takahashi & Achiwa, 1989).
Synthesis of 3-Acyltetramic Acids : Pyrrolidine-2,4-diones, prepared from α-amino acid esters, are acylated to form 3-acyltetramic acids. This process is significant for the synthesis of complex organic compounds (Jones et al., 1990).
Dipeptidyl Peptidase IV Inhibitors : Substituted pyrrolidine-2,4-dicarboxylic acid amides, synthesized as potential antidiabetic agents, have shown promising in vitro and in vivo inhibition of DPP-IV, an enzyme relevant in diabetes treatment (Tsai et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,4S)-pyrrolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBQSJHFYZIPH-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-pyrrolidine-2,4-dicarboxylic acid | |
CAS RN |
64927-38-4 | |
| Record name | L-cis-Pyrrolidine-2,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)



![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)

